molecular formula C18H15FN4O3 B4386245 3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile

3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B4386245
M. Wt: 354.3 g/mol
InChI Key: ALYMOXDMWBARDB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile is an organic compound with the molecular formula C18H15FN4O3. This compound is characterized by the presence of a fluoro group, a nitrophenyl group, and a piperazinyl carbonyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps. One common method starts with the nitration of 3-fluorobenzonitrile to introduce the nitro group. This is followed by the reaction with 1-piperazinecarboxylic acid to form the piperazinyl carbonyl group. The final step involves the coupling of the nitrophenyl group to the piperazine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different nucleophilic substitution products .

Scientific Research Applications

3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile is used in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazinyl carbonyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-nitrobenzonitrile
  • 4-nitrophenyl 3-fluorobenzoate
  • 3-fluoro-4-morpholinoaniline

Uniqueness

3-Fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-fluoro-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c19-17-11-13(12-20)1-6-16(17)18(24)22-9-7-21(8-10-22)14-2-4-15(5-3-14)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYMOXDMWBARDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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